N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1448053-92-6
VCID: VC5258089
InChI: InChI=1S/C18H24N2O5S/c1-11-9-15(20-14(4)21)5-6-18(11)26(23,24)19-8-7-17(22)16-10-12(2)25-13(16)3/h5-6,9-10,17,19,22H,7-8H2,1-4H3,(H,20,21)
SMILES: CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C)O
Molecular Formula: C18H24N2O5S
Molecular Weight: 380.46

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide

CAS No.: 1448053-92-6

Cat. No.: VC5258089

Molecular Formula: C18H24N2O5S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide - 1448053-92-6

Specification

CAS No. 1448053-92-6
Molecular Formula C18H24N2O5S
Molecular Weight 380.46
IUPAC Name N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]acetamide
Standard InChI InChI=1S/C18H24N2O5S/c1-11-9-15(20-14(4)21)5-6-18(11)26(23,24)19-8-7-17(22)16-10-12(2)25-13(16)3/h5-6,9-10,17,19,22H,7-8H2,1-4H3,(H,20,21)
Standard InChI Key UHHCBKSKAJUSBC-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C)O

Introduction

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that incorporates several functional groups, including a furan ring, a sulfamoyl group, and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, such as antimicrobial and anticancer properties, which are common among compounds with similar structural features.

Synthesis

The synthesis of N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide likely involves multi-step reactions, including the formation of the sulfamoyl linkage and the attachment of the furan derivative to the hydroxypropyl group. Common solvents and conditions for such reactions include inert atmospheres (e.g., nitrogen or argon), solvents like dichloromethane or tetrahydrofuran, and controlled temperatures depending on the reactivity of the functional groups involved.

Biological Activity

Compounds with similar structures, such as those containing furan rings and sulfamoyl groups, often exhibit biological activities. These can include antimicrobial properties, anticancer effects, or interactions with enzymes and receptors. The mechanism of action typically involves binding to specific biological targets, modulating their activity through competitive inhibition or allosteric modulation.

Potential Applications

Given its structural complexity and potential biological activities, N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide may have applications in medicinal chemistry, particularly in drug design. Its ability to interact with various molecular targets could make it a candidate for further investigation in therapeutic areas such as oncology or infectious diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator